3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide
Description
Properties
IUPAC Name |
3-phenylsulfanyl-N-(2-pyrimidin-5-ylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3OS/c19-15(7-9-20-14-4-2-1-3-5-14)18-8-6-13-10-16-12-17-11-13/h1-5,10-12H,6-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYAYPLKTVZTTOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCCC2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide typically involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with appropriate amines. For instance, the reaction of 2-mercaptopyrimidin-5-ylpropanoic acid with 1,2-benzenediamine in polyphosphoric acid can yield derivatives of heterocyclic systems . The reaction conditions often require the presence of catalysts such as zinc chloride (ZnCl2) to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The pyrimidin-5-yl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium hydride (NaH) for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of the amide group can produce primary or secondary amines.
Scientific Research Applications
3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide involves its interaction with molecular targets such as enzymes and receptors. The phenylthio and pyrimidin-5-yl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The specific pathways involved depend on the context of its application, such as enzyme inhibition or receptor activation.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds, identified from the evidence, share functional or structural similarities with the target molecule. Key differences in substituents, molecular properties, and implied biological activities are highlighted.
Table 1: Structural and Functional Comparison
*Calculated molecular weight based on structural formula.
Key Structural Differences and Implications
a) Substituent Effects
- Phenylthio (SPh) vs. Halogens (e.g., Cl, F) may enhance binding via halogen bonds but reduce metabolic stability compared to SPh .
Pyrimidine Linkers :
- Indole and piperidine moieties () introduce steric bulk, which may limit solubility but enhance selectivity for hydrophobic binding pockets .
Biological Activity
3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 284.36 g/mol. The structure features a phenylthio group and a pyrimidine moiety, which are critical for its biological activity.
The mechanism of action for this compound primarily involves the inhibition of specific enzymes and receptors. Notably, it has been shown to interact with cyclin-dependent kinases (CDKs), particularly CDK12 and CDK13, which are crucial for cell cycle regulation. By inhibiting these kinases, the compound can affect cell proliferation and survival pathways, making it a candidate for cancer therapy .
Biological Activity
Recent studies have highlighted several key biological activities associated with this compound:
- Enzyme Inhibition : It has been noted for its potential to inhibit various kinases involved in cancer progression, particularly polo-like kinase 1 (Plk1). This inhibition can lead to reduced cell proliferation in cancerous tissues .
- Anticancer Properties : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it showed significant activity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines with IC values of 21 μM and 26 μM, respectively .
- Selectivity : The compound has shown high selectivity indices against normal cell lines, indicating its potential as a safer therapeutic option that minimizes damage to non-cancerous cells .
Case Studies and Experimental Data
A summary of relevant studies is presented in the table below:
| Study Reference | Cell Line | IC Value (μM) | Mechanism |
|---|---|---|---|
| HepG2 | 21 | CDK inhibition | |
| MCF-7 | 26 | CDK inhibition | |
| Various | Not specified | Plk1 inhibition |
These findings suggest that the compound's efficacy as an anticancer agent may be attributed to its ability to interfere with critical signaling pathways involved in tumor growth.
Applications in Medicinal Chemistry
The unique structure of this compound allows it to serve as a versatile building block in the synthesis of more complex organic molecules and heterocyclic compounds. Its applications extend beyond oncology; it may also play a role in the development of novel therapeutic agents targeting other diseases mediated by similar pathways .
Q & A
Q. What are the recommended synthetic routes for 3-(phenylthio)-N-(2-(pyrimidin-5-yl)ethyl)propanamide, and what critical reaction conditions must be controlled?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the thioether linkage via nucleophilic substitution. Organolithium or Grignard reagents are used to couple the phenylthio group to the propanamide backbone .
- Step 2 : Amidation of the pyrimidinylethylamine moiety. Carbodiimide-based coupling agents (e.g., EDC/HOBt) ensure efficient amide bond formation under anhydrous conditions .
- Critical Conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates. Temperature control (<0°C for lithiation steps, 25–60°C for coupling) is essential to avoid side reactions .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are critical for verifying the thioether (-S-), pyrimidine, and amide moieties. Aromatic protons in the phenylthio group appear at δ 7.2–7.5 ppm, while pyrimidine protons resonate at δ 8.5–9.0 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis confirms the molecular formula (C₁₅H₁₇N₃OS) with an error margin <2 ppm.
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>95%) .
Q. How can researchers optimize purification protocols for this compound?
- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients (30–70%) to separate polar byproducts.
- Recrystallization : Ethanol/water mixtures (3:1 v/v) yield high-purity crystals.
- Challenges : The compound’s lipophilic nature may require additives like TFA (0.1%) in mobile phases to prevent tailing .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenylthio group) influence biological activity?
- Methodology : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or electron-donating (-OCH₃) groups on the phenyl ring. Evaluate activity via enzyme inhibition assays (e.g., kinase or protease panels).
- Key Finding : Electron-withdrawing groups enhance binding to hydrophobic enzyme pockets, as observed in analogs with 4-chlorophenylthio derivatives .
- Data Contradiction : Some studies report reduced solubility with bulky substituents, necessitating trade-offs between potency and bioavailability .
Q. What strategies are effective for identifying biological targets of this compound?
- Chemoproteomics : Use photoaffinity probes (e.g., diazirine tags) to crosslink the compound with cellular targets. LC-MS/MS identifies binding proteins (e.g., kinases or GPCRs) .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to purified recombinant targets (KD values <1 µM indicate high affinity) .
Q. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
- Molecular Dynamics Simulations : Predict blood-brain barrier permeability via logP calculations (optimal range: 2–3).
- ADMET Prediction : Tools like SwissADME assess metabolic stability (CYP450 interactions) and toxicity (hERG inhibition).
- Case Study : Introduction of a polar hydroxyl group at the propanamide backbone improved aqueous solubility by 40% without compromising target binding .
Q. How should researchers address contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?
- Root Cause Analysis :
- Purity Discrepancies : Re-test compound batches via HPLC and HRMS to exclude impurities.
- Assay Conditions : Standardize buffer pH (7.4 vs. 6.8) and ATP concentrations (1 mM vs. 10 µM) in kinase assays.
- Statistical Validation : Use triplicate measurements and orthogonal assays (e.g., thermal shift vs. enzymatic activity) .
Q. What methodologies are recommended for improving the compound’s metabolic stability?
- Isotope-Labeled Studies : Use ¹⁴C-labeled analogs to track metabolic pathways (e.g., hepatic CYP450-mediated oxidation).
- Prodrug Design : Mask the thioether group as a sulfoxide or sulfone to reduce first-pass metabolism.
- In Vitro Microsomal Assays : Human liver microsomes (HLMs) quantify half-life (t₁/₂) improvements after structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
